Decarboxy Ciprofloxacin is a metabolite of the fluoroquinolone antibiotic Ciprofloxacin. [] It is formed through the decarboxylation of Ciprofloxacin, primarily by bacterial enzymes. [] While not clinically used as an antibiotic itself, Decarboxy Ciprofloxacin serves as a valuable tool in various scientific research areas.
Decarboxy Ciprofloxacin is a chemical compound derived from Ciprofloxacin, which is a second-generation fluoroquinolone antibiotic. Ciprofloxacin is widely utilized in the medical field to treat various bacterial infections due to its efficacy in inhibiting bacterial DNA synthesis and replication. The primary mechanism of action involves interference with topoisomerases II and IV, critical enzymes in bacterial DNA replication processes. Decarboxy Ciprofloxacin, often considered an impurity of Ciprofloxacin, retains some pharmacological properties but has distinct characteristics that differentiate it from its parent compound .
Ciprofloxacin is synthesized through a multi-step process involving the reaction of specific precursors, including 6-fluoro-7-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid with piperazine. The formation of Decarboxy Ciprofloxacin typically occurs during the synthesis or degradation of Ciprofloxacin, particularly when exposed to conditions that promote decarboxylation .
Decarboxy Ciprofloxacin can be classified under the category of fluoroquinolone antibiotics. Its chemical structure is closely related to that of Ciprofloxacin, with modifications that result from the removal of a carboxyl group. The compound is categorized as an impurity and is often studied for its potential effects and interactions within biological systems .
The synthesis of Decarboxy Ciprofloxacin can be achieved through a straightforward chemical reaction involving Ciprofloxacin hydrochloride and sodium cyanide. The reaction typically takes place in dimethyl sulfoxide as the solvent at elevated temperatures.
Decarboxy Ciprofloxacin has the molecular formula and a molecular weight of 287.33 g/mol. The structure features a bicyclic core typical of fluoroquinolones, with specific substitutions that include a fluorine atom and a piperazine moiety.
The structural integrity and stability of Decarboxy Ciprofloxacin are influenced by its functional groups, which play crucial roles in its biological activity .
Decarboxy Ciprofloxacin can participate in various chemical reactions, including:
The products formed depend on the specific reagents and conditions employed during these reactions, leading to alterations in chemical properties and biological activity .
Decarboxy Ciprofloxacin exerts its antibacterial effects primarily through the inhibition of bacterial DNA gyrase and topoisomerase IV. These enzymes are essential for maintaining DNA supercoiling and facilitating replication.
The compound’s action may be influenced by environmental factors such as temperature and nutrient availability, which can affect its stability and efficacy .
Relevant analyses indicate that Decarboxy Ciprofloxacin shares some physicochemical properties with its parent compound but may exhibit different reactivity profiles due to structural modifications .
Decarboxy Ciprofloxacin is primarily studied for its potential applications in medicinal chemistry and pharmacology. While it is not commonly used as a therapeutic agent on its own, understanding its properties contributes to the broader knowledge of fluoroquinolone antibiotics.
The ongoing research into Decarboxy Ciprofloxacin enhances the understanding of antibiotic efficacy and resistance patterns, contributing valuable insights for future drug development .
Ciprofloxacin (C₁₇H₁₈FN₃O₃) is a broad-spectrum fluoroquinolone antibiotic characterized by a carboxylic acid group at the 3-position and a piperazinyl moiety at the 7-position of its quinoline core. Decarboxy ciprofloxacin (C₁₆H₁₈FN₃O; CAS 105394-83-0) is a structural analog formed through the removal of the carboxyl group (-COOH) from the parent compound. This modification reduces its molecular weight from 331.34 g/mol to 287.33 g/mol and alters its physicochemical properties, including solubility and polarity [1] [3] . The compound’s systematic name is 1-cyclopropyl-6-fluoro-7-(piperazin-1-yl)quinolin-4(1H)-one, and it is recognized in pharmaceutical contexts as Ciprofloxacin Impurity E [3] .
Table 1: Structural and Chemical Comparison
Property | Ciprofloxacin | Decarboxy Ciprofloxacin |
---|---|---|
Molecular Formula | C₁₇H₁₈FN₃O₃ | C₁₆H₁₈FN₃O |
Molecular Weight | 331.34 g/mol | 287.33 g/mol |
Key Functional Groups | -COOH, piperazinyl | Piperazinyl only |
CAS Number | 85721-33-1 | 105394-83-0 |
Role in Pharmaceuticals | Active API | Process-related impurity |
Decarboxylation—the removal of a carboxyl group via thermal, chemical, or photolytic means—is a critical reaction in fluoroquinolone chemistry. For ciprofloxacin, this process typically targets the C-3 carboxylic acid, generating a hydrogen-substituted derivative. The significance of this transformation is multifaceted:
Initial interest in decarboxy ciprofloxacin emerged from erroneous reports of retained antibacterial activity. Early literature (pre-2011) suggested it exhibited potent activity against Escherichia coli and other pathogens [2]. However, rigorous re-evaluation in 2011 demonstrated that synthesized decarboxylated fluoroquinolones—including decarboxy ciprofloxacin—lack clinically relevant antibacterial effects. This pivotal study established that the C-3 carboxyl group is indispensable for quinolone-mediated enzyme inhibition [2]. Subsequent research shifted focus toward its role as:
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7